2-chloro-N-methyl-3-(trifluoromethyl)anilinehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-methyl-3-(trifluoromethyl)aniline hydrochloride is a chemical compound primarily used in the fields of chemistry and pharmaceuticals. It is known by its chemical formula C8H8ClF3NH.HCl. This compound is a white crystalline solid that is soluble in water and methanol
Vorbereitungsmethoden
2-Chloro-N-methyl-3-(trifluoromethyl)aniline hydrochloride can be synthesized using a variety of methods. One common method involves the reaction of 2-chloro-3-(trifluoromethyl)aniline with methanol and gaseous hydrogen chloride. The compound can be characterized using techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry.
Analyse Chemischer Reaktionen
2-Chloro-N-methyl-3-(trifluoromethyl)aniline hydrochloride undergoes various types of chemical reactions, including substitution reactions. For example, it can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds . Common reagents for these reactions include palladium catalysts and boron reagents . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
It is used in the development of new antibiotics, as a reagent in organic chemistry reactions, and in the synthesis of new materials. Additionally, it has applications in the pharmaceutical industry for the development of new drugs.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-N-methyl-3-(trifluoromethyl)aniline hydrochloride can be compared with other similar compounds, such as 2-chloro-5-(trifluoromethyl)pyridine and 2-methyl-3-(trifluoromethyl)aniline . These compounds share similar structural motifs and functional groups, but each has unique properties and applications. For example, 2-chloro-5-(trifluoromethyl)pyridine is used as an intermediate in the synthesis of agrochemicals .
Eigenschaften
Molekularformel |
C8H8Cl2F3N |
---|---|
Molekulargewicht |
246.05 g/mol |
IUPAC-Name |
2-chloro-N-methyl-3-(trifluoromethyl)aniline;hydrochloride |
InChI |
InChI=1S/C8H7ClF3N.ClH/c1-13-6-4-2-3-5(7(6)9)8(10,11)12;/h2-4,13H,1H3;1H |
InChI-Schlüssel |
JCJCDGBZGILDIW-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CC=CC(=C1Cl)C(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.